4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

Catalog No.
S2958374
CAS No.
1423024-06-9
M.F
C11H18Cl3N3O
M. Wt
314.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzami...

CAS Number

1423024-06-9

Product Name

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

IUPAC Name

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride

Molecular Formula

C11H18Cl3N3O

Molecular Weight

314.64

InChI

InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H

InChI Key

XNEBRNCHPMHAAZ-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl.Cl

Solubility

not available

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is a synthetic organic compound characterized by its unique structure, which includes an amide group, an amino group, and a chloro substituent. Its molecular formula is C₁₁H₁₆ClN₃O, and it has a molecular weight of approximately 241.72 g/mol. This compound typically appears as a white to off-white powder and is soluble in water, making it suitable for various applications in scientific research and industry .

No information on the safety or hazards associated with ACD is found in public sources. Due to the lack of data, it is advisable to handle this compound with caution and assume it may have hazardous properties until more information becomes available [].

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: It can be reduced to yield corresponding amines.
  • Substitution: The chloro group can be substituted with nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical choices.
  • Substitution Reagents: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride has been investigated for various biological activities. Preliminary studies suggest potential antibacterial and antifungal properties, indicating its usefulness in medical applications. Additionally, it may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic development.

The synthesis of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with N,N-dimethylethylenediamine. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. After the reaction, purification methods like recrystallization or column chromatography are employed to isolate the final product .

Industrial Production Methods

In industrial settings, production can be scaled up by optimizing reaction conditions, including temperature and solvent choice. Continuous flow reactors may also enhance efficiency and yield during synthesis.

The compound has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing other organic compounds.
  • Biology: Investigated for its potential as an antibacterial and antifungal agent.
  • Medicine: Explored for therapeutic effects such as anti-inflammatory properties.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals.

Research into the interaction profiles of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is ongoing. Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes or receptors that contribute to its biological effects. For example, it may disrupt bacterial cell wall synthesis, which underlies its antibacterial activity.

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine
    • Used as an intermediate in organic synthesis.
  • 4-amino-N-[2-(diethylamino)ethyl]benzamide
    • Similar structure but varies in substituents, leading to different biological activities.
  • 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide
    • Shares some structural features but differs in the position of the amino group.

Uniqueness

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications.

Dates

Modify: 2023-08-17

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